molecular formula C12H12ClN B1361597 4-Chloro-2,5,8-trimethylquinoline CAS No. 439147-95-2

4-Chloro-2,5,8-trimethylquinoline

Cat. No. B1361597
M. Wt: 205.68 g/mol
InChI Key: OKNZZVAEBHNPDW-UHFFFAOYSA-N
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Description

“4-Chloro-2,5,8-trimethylquinoline” is a chemical compound with the empirical formula C12H12ClN . It has a molecular weight of 205.68 .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2,5,8-trimethylquinoline” consists of 12 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The average mass is 205.683 Da and the monoisotopic mass is 205.065826 Da .

Scientific Research Applications

1. Silver-Catalyzed C–N Coupling

A study by Fotie et al. (2012) detailed the use of 4-Chloro-2,5,8-trimethylquinoline derivatives in silver-catalyzed C–N coupling. They achieved the formation of C–N bonds through a process that directly functionalized a C–H bond, indicating a new method for creating complex molecular structures.

2. Synthesis of Novel Compounds

In 2017, Tkachev et al. synthesized a compound using 4-Chloro-2,5,8-trimethylquinoline and examined its structure through X-ray diffraction (Tkachev et al., 2017). This type of research is crucial for the development of new materials with potential applications in various fields, including pharmacology and materials science.

3. Use in Antioxidant Applications

Ethoxyquin, a derivative of 1,2-Dihydro-2,2,4-trimethylquinoline, has been extensively used as an antioxidant in animal feed. A study by Blaszczyk et al. (2013) delved into the characteristics of ethoxyquin and reevaluated its toxicity, underlining its significance in the industry and potential medical applications (Blaszczyk et al., 2013).

4. Antimicrobial Agent

Research by Murugavel et al. (2017) involved the synthesis of a novel 4-chloro-8-methoxyquinoline-2(1H)-one, which exhibited good to moderate antimicrobial activity. This study highlights the potential of such compounds in the development of new antimicrobial agents (Murugavel et al., 2017).

5. Potential in Cancer Treatment

Solomon and Lee (2009) discussed the potential use of Chloroquine, a derivative of 4-aminoquinoline, as an enhancing agent in cancer therapies. The study indicated that Chloroquine could sensitize cancer cells to treatments, opening avenues for its use in cancer therapy (Solomon & Lee, 2009).

6. Analysis of Pharmacological Effects

A study byVarışlı et al. (2019) analyzed the pharmacological effects of Chloroquine in cancer treatment, focusing on its interference with inflammatory signaling pathways. This research contributes to understanding how Chloroquine, related to 4-aminoquinolines, can be effectively used in cancer therapies by targeting specific cellular pathways (Varışlı et al., 2019).

7. Novel Synthesis Methods

The study by Aydemir & Kaban (2018) focused on synthesizing new 3-Hetarylformazans using 1,2-Dihydro-2,2,4-trimethylquinoline derivatives, contributing to the field of industrial and medical chemistry. Their work highlights the versatility of quinoline derivatives in synthesizing compounds that have potential applications in various industries, including pharmaceuticals (Aydemir & Kaban, 2018).

8. Anti-Malarial Drug Research

O’Neill et al. (2006) provided a comprehensive overview of the 4-aminoquinolines as antimalarial agents, detailing their mechanism of action, structure-activity relationships, chemistry, and metabolism. This research is significant for understanding how derivatives of 4-Chloro-2,5,8-trimethylquinoline can be developed and used in treating malaria (O’Neill et al., 2006).

9. Development of Anticancer Agents

Haiwen Zhang et al. (2007) synthesized 4-aminoquinoline derivatives and evaluated their cytotoxic effects on human breast tumor cell lines. This study is a step forward in developing new anticancer agents, showcasing the potential of 4-Chloro-2,5,8-trimethylquinoline derivatives in cancer treatment (Zhang et al., 2007).

10. Computational Studies for COVID-19 Treatment

Vaidya & Vyas (2020) conducted computational studies on Hydroxychloroquine and Chloroquine metabolites as potential candidates for treating COVID-19. Their work underscores the importance of these compounds in ongoing medical research, especially in response to emerging global health crises (Vaidya & Vyas, 2020).

Safety And Hazards

“4-Chloro-2,5,8-trimethylquinoline” is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, and avoid letting the chemical enter drains .

properties

IUPAC Name

4-chloro-2,5,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-7-4-5-8(2)12-11(7)10(13)6-9(3)14-12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNZZVAEBHNPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=NC2=C(C=C1)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287943
Record name 4-chloro-2,5,8-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,5,8-trimethylquinoline

CAS RN

439147-95-2
Record name 4-chloro-2,5,8-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VV Tkachev, YA Sayapin, EA Gusakov… - Crystallography …, 2018 - Springer
The structures of 5,7-di(tert-butyl)-2-(5,8-dimethyl-4-piperidinoquinolin-2-yl)-3-hydroxytropone, 5,7-di(tert-butyl)-3-chloro-2-(5,8-dimethyl-4-piperidinoquinolin-2-yl)tropone, 5,7-di(tert-…
Number of citations: 1 link.springer.com

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